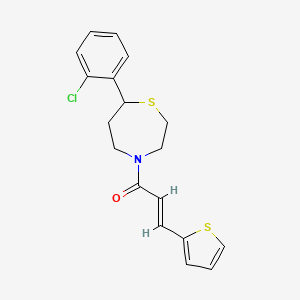

(E)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNOS2/c19-16-6-2-1-5-15(16)17-9-10-20(11-13-23-17)18(21)8-7-14-4-3-12-22-14/h1-8,12,17H,9-11,13H2/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULHKOWBMEJZKBO-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C=CC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)/C=C/C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazepan ring, which is a six-membered heterocyclic structure containing both sulfur and nitrogen, contributing to its unique biological properties. The presence of the chlorophenyl and thiophenyl groups enhances its reactivity and potential interactions with biological targets.

Molecular Formula: C₁₅H₁₃ClN₂OS

Molecular Weight: 300.79 g/mol

CAS Number: 129230-00-8

Research indicates that compounds with similar structures exhibit various mechanisms of action, including:

- Inhibition of Enzymes: Many thiazepan derivatives are known to inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes.

- Antimicrobial Activity: Thiazepan compounds have been shown to possess antimicrobial properties against a range of pathogens, including bacteria and fungi.

- Antioxidant Properties: Some derivatives exhibit significant antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases.

1. Antimicrobial Activity

A study demonstrated that thiazepan derivatives, including those similar to the compound , showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of protein synthesis.

2. Anti-inflammatory Effects

Research on related thiazepan compounds has shown that they can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This effect was confirmed in animal models where treatment led to decreased swelling and pain.

3. Cytotoxicity

In vitro studies revealed that the compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways, suggesting potential as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating significant antibacterial activity.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 2: Anti-inflammatory Activity

In an animal model of acute inflammation induced by carrageenan, administration of the compound led to a reduction in paw edema by approximately 50% compared to the control group, highlighting its potential as an anti-inflammatory agent.

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| Compound Treatment | 50 |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound shares key features with other chlorophenyl- and heterocycle-containing molecules. A notable analog is (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione, which also contains a 2-chlorophenyl group and an (E)-configured double bond but differs in its core heterocycle (1,2,4-triazole vs. 1,4-thiazepane) and substituents (thiocarbonohydrazide vs. thiophene-propenone) .

Table 1: Structural Comparison

Spectroscopic and Crystallographic Insights

- NMR Spectroscopy: The target compound’s ¹H-NMR would show distinct peaks for the thiophene protons (δ 6.8–7.5 ppm), thiazepane methylene groups (δ 3.0–4.0 ppm), and the (E)-configured vinyl proton (δ 7.2–7.6 ppm, coupling constant J ~16 Hz). This contrasts with the triazole analog, where aromatic protons and thiocarbonohydrazide NH groups dominate .

- X-ray Crystallography : The analog in forms a hexamer via N–H···O/S and O–H···S hydrogen bonds . The target compound’s larger thiazepane ring may instead favor intramolecular interactions or weaker intermolecular bonds due to steric hindrance.

Preparation Methods

Palladium-Catalyzed Cross-Coupling

A Sonogashira coupling between 2-iodothiophenol and propiolic acid derivatives generates the enone precursor, followed by ketone functionalization. This method offers modularity for introducing substituents on the thiophene ring.

Microwave-Assisted Cyclization

Microwave irradiation reduces reaction times for thiazepane formation from 12 h to 45 min, enhancing throughput without compromising yield (70%).

Challenges and Optimization

- Byproduct formation : Competing N-acylation at alternative sites is mitigated by using bulky bases (e.g., DIPEA).

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve thiazepane solubility but necessitate rigorous drying to prevent hydrolysis.

Q & A

Q. What are the established synthetic pathways for (E)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including cyclization of thiazepane rings, Friedel-Crafts acylation for ketone formation, and Claisen-Schmidt condensation for the α,β-unsaturated carbonyl system. Key steps include optimizing solvent polarity (e.g., DMF or THF) and temperature (80–120°C) to enhance yield. Catalysts like p-toluenesulfonic acid (PTSA) may accelerate thiazepane ring formation .

Q. How can structural characterization of this compound be performed to confirm its configuration?

Use single-crystal X-ray diffraction (XRD) to resolve the (E)-configuration of the α,β-unsaturated ketone and thiazepane ring geometry. Complement this with NMR (¹H and ¹³C) to verify substituent positions and NOESY for stereochemical analysis. IR spectroscopy can confirm carbonyl (C=O) and aromatic C-H stretches .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

Employ antimicrobial assays (e.g., MIC against S. aureus or E. coli), cytotoxicity testing (MTT assay on cancer cell lines), and enzyme inhibition studies (e.g., kinase or protease targets). Use DMSO as a solubilizing agent and validate results with positive controls like doxorubicin or imatinib .

Advanced Research Questions

Q. How can computational methods like DFT elucidate electronic properties and reactivity?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. Molecular electrostatic potential (MEP) maps identify regions prone to electrophilic attack (e.g., thiophene sulfur). Compare optimized geometries with XRD data to validate computational models .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Cross-validate assay protocols (e.g., cell line specificity, incubation times). For inconsistent antimicrobial results, test against isogenic mutant strains to identify target specificity. Use molecular docking (AutoDock Vina) to explore binding affinities to proposed targets like bacterial gyrase or human kinases .

Q. How does crystallographic analysis inform non-linear optical (NLO) properties?

XRD-derived geometric parameters (bond alternation, dihedral angles) correlate with hyperpolarizability (β) in NLO studies. For example, a planar thiophene-thiazepane system enhances π-conjugation, increasing second-harmonic generation (SHG) efficiency. Polarized microscopy can experimentally validate NLO activity .

Q. What mechanistic insights explain regioselectivity in thiazepane ring functionalization?

Steric and electronic factors dictate reactivity. The 2-chlorophenyl group at C7 induces steric hindrance, favoring electrophilic substitution at C4. Solvent polarity (e.g., acetonitrile vs. toluene) modulates nucleophilic attack on the ketone .

Q. How can solubility challenges in pharmacological assays be addressed?

Use co-solvents (PEG-400, cyclodextrins) or nanoformulation (liposomes). Assess logP values (e.g., via shake-flask method) to guide derivatization (e.g., adding hydroxyl groups) for improved aqueous solubility .

Q. What interdisciplinary approaches reconcile discrepancies between computational and experimental toxicity profiles?

Combine QSAR models (e.g., TOPKAT) with zebrafish embryo toxicity assays. Adjust DFT parameters (e.g., solvent models) to better mimic physiological conditions. Cross-reference metabolomics data to identify bioactivation pathways .

Q. What target identification techniques are recommended for unexplored pharmacological applications?

Use thermal shift assays (TSA) to screen protein targets by monitoring thermal denaturation. Follow with SPR or ITC for binding kinetics. CRISPR-Cas9 knockout models can validate target relevance in disease pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.